molecular formula C19H34NNaO5 B13389613 Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate

Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate

Cat. No.: B13389613
M. Wt: 379.5 g/mol
InChI Key: ZNYIJXQYUNSKDX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate typically involves the acylation of L-glutamic acid with tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acylation reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Produces L-glutamic acid and tetradecanoic acid.

    Oxidation: Results in various oxidized derivatives depending on the conditions.

    Substitution: Forms new amide or ester derivatives.

Scientific Research Applications

Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate involves its ability to interact with lipid bilayers and proteins. Its amphiphilic structure allows it to integrate into cell membranes, altering their properties and facilitating the delivery of active ingredients. The compound can also form micelles, which are useful in solubilizing hydrophobic substances .

Comparison with Similar Compounds

    Sodium lauroyl glutamate: Similar structure but with a shorter acyl chain (lauroyl group).

    Sodium cocoyl glutamate: Derived from coconut fatty acids, with a mixture of acyl chains.

    Sodium stearoyl glutamate: Contains a longer acyl chain (stearoyl group).

Uniqueness: Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate is unique due to its specific acyl chain length (tetradecanoyl group), which imparts distinct surfactant properties. This makes it particularly effective in certain formulations where specific hydrophilic-lipophilic balance (HLB) values are required .

Properties

Molecular Formula

C19H34NNaO5

Molecular Weight

379.5 g/mol

IUPAC Name

sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate

InChI

InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

ZNYIJXQYUNSKDX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

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